2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Overview
Description
2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenyl-substituted hexa-dienylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of naphthalen-1-yl-acetohydrazide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or naphthalene rings, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), sulfonates (RSO3H)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares structural similarities with 2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide, particularly the naphthalene ring and phenyl group.
9,10-di(naphthalen-2-yl)anthracene: Another related compound used in organic electronics, known for its blue fluorescent properties.
Uniqueness
2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19(10-5-6-13-20-11-3-2-4-12-20)25-26-24(27)18-22-16-9-15-21-14-7-8-17-23(21)22/h2-17H,18H2,1H3,(H,26,27)/b10-5+,13-6+,25-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPJXKWQOTTMK-OIEMVLAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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